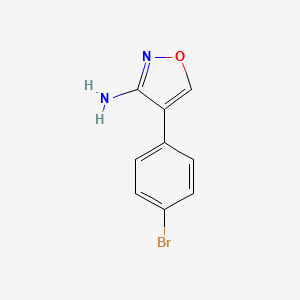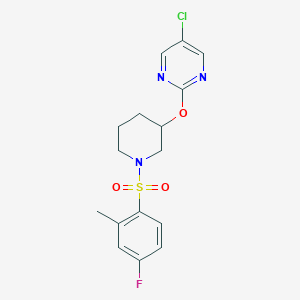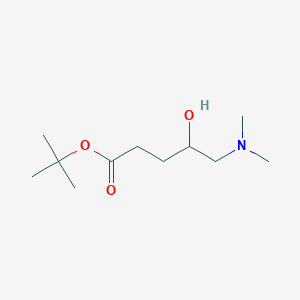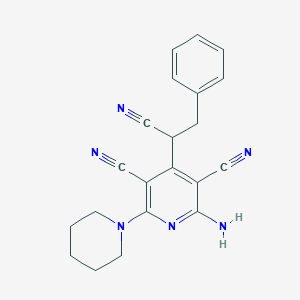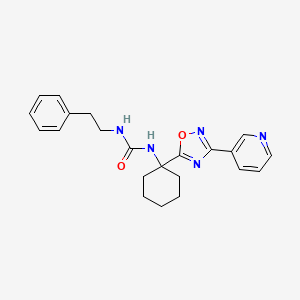
1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including the compound 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, involves a strategic approach using computer-aided design. These compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The synthesis process aimed to create potent inhibitors with significant effects on cancer cells, as demonstrated by the compound 7u, which showed potent inhibitory activity with IC50 values of 2.39 ± 0.10 μM for A549 and 3.90 ± 0.33 μM for HCT-116, comparable to the positive-control sorafenib .
Molecular Structure Analysis
The molecular structure of the urea derivatives is crucial for their biological activity. The presence of the diaryl urea fragment is a common feature in medicinal chemistry, particularly in the design of anticancer agents. The specific arrangement of the aryl groups and the pyridinylmethoxy phenyl group is designed to interact with biological targets such as BRAF inhibitors, which are important in cancer treatment. The molecular structure is optimized to enhance the antiproliferative effects on cancer cells .
Chemical Reactions Analysis
The chemical reactions involved in the metabolism of related compounds, such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), provide insight into the metabolic pathways that may also be relevant for the urea derivatives. PhIP undergoes cytochrome P450-mediated N-oxidation followed by N-O-esterification, typically catalyzed by N-acetyltransferases and sulfotransferases. Understanding these reactions is important for assessing the potential genotoxicity and carcinogenicity of these compounds, as well as their excretion patterns in humans .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea and related compounds are determined by their molecular structure. These properties influence their solubility, stability, and bioavailability, which are critical for their effectiveness as anticancer agents. The diaryl urea core structure is known to impart certain physical and chemical characteristics that make these compounds suitable for biological applications. The specific substituents on the aryl groups can further modify these properties to optimize the compounds for better therapeutic outcomes .
Applications De Recherche Scientifique
Antimicrobial Properties
A notable application of compounds similar to 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is in antimicrobial activity. For instance, Buha et al. (2012) synthesized a series of urea derivatives, exhibiting broad-spectrum activity against microorganisms like Staphylococcus aureus and Escherichia coli (Buha et al., 2012).
Crystal Structure Analysis
Studies such as that by Lai et al. (2006) have examined the crystal packing of similar compounds, highlighting the importance of interactions like C–H⋯N, C–H⋯π, and π⋯π in their structures (Lai et al., 2006).
Anticancer Potential
Compounds with a structure akin to 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea have been evaluated for their anticancer properties. For example, Feng et al. (2020) synthesized derivatives that demonstrated significant antiproliferative effects on various cancer cell lines (Feng et al., 2020).
Synthesis and Characterization
There has been extensive research into the synthesis and characterization of compounds encompassing the 1,2,4-oxadiazole ring, such as in the work of Ölmez and Waseer (2020), who provided novel biologically active compounds (Ölmez & Waseer, 2020).
Interactions and Reactivity
Baykov et al. (2021) and D’Anna et al. (2011) have explored the noncovalent interactions involving 1,2,4- and 1,3,4-oxadiazole systems and the chemical reactivity of similar compounds, respectively (Baykov et al., 2021), (D’Anna et al., 2011).
Liquid Crystal Research
Research into liquid crystalline properties of pyridine containing 1,2,4-oxadiazoles, as examined by Karamysheva et al. (2001), can be relevant for understanding the properties of compounds like 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (Karamysheva et al., 2001).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, or new reactions that could be developed.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c28-21(24-15-11-17-8-3-1-4-9-17)26-22(12-5-2-6-13-22)20-25-19(27-29-20)18-10-7-14-23-16-18/h1,3-4,7-10,14,16H,2,5-6,11-13,15H2,(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQOXCNWCXIMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

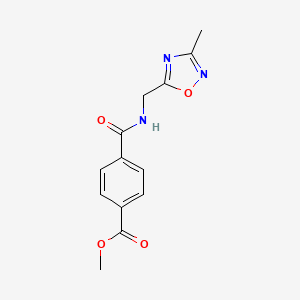
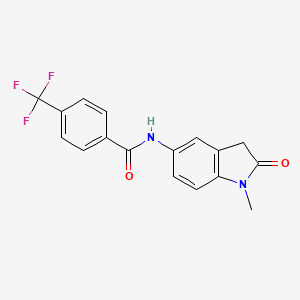
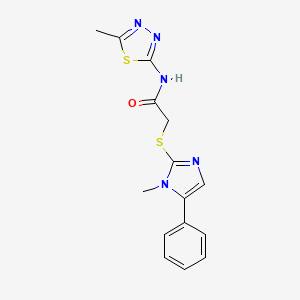
![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001145.png)
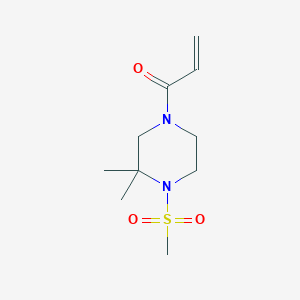
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)
![2-Methyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3001148.png)
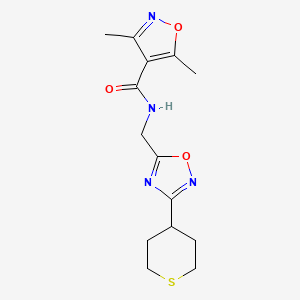
![(7-Ethoxybenzofuran-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001150.png)
